molecular formula C11H17NO4S B15286007 (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B15286007
M. Wt: 259.32 g/mol
InChI Key: RKJOKGHHDGMFPD-HBWJCNCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclo[2.2.1]heptane core with an oxaziridine and sulfonylmethyl group, making it a versatile molecule for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the oxaziridine and sulfonylmethyl groups via nucleophilic substitution and oxidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process efficiently. This includes using continuous flow reactors for the Diels-Alder reaction and employing robust catalysts for the subsequent steps. The goal is to achieve high purity and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The oxaziridine group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield different bicyclic amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the sulfonylmethyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxaziridine group can yield sulfonyl oxaziridines, while reduction can produce bicyclic amines with varying degrees of saturation.

Scientific Research Applications

(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Industry: It is used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes and proteins. The oxaziridine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    (1R)-7,7-dimethyl-1-(aziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one: Similar structure but with an aziridine group instead of an oxaziridine.

    (1R)-7,7-dimethyl-1-(sulfonylmethyl)bicyclo[2.2.1]heptan-2-one: Lacks the oxaziridine group, making it less reactive.

    (1R)-7,7-dimethyl-1-(oxaziridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-one: Similar but without the sulfonyl group.

Uniqueness

The presence of both the oxaziridine and sulfonylmethyl groups in (1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[221]heptan-2-one makes it unique

Properties

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

IUPAC Name

(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3/t8?,11-,12?/m0/s1

InChI Key

RKJOKGHHDGMFPD-HBWJCNCUSA-N

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)N3CO3)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.